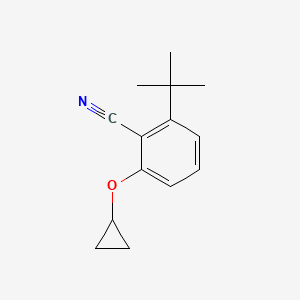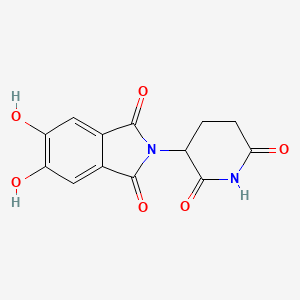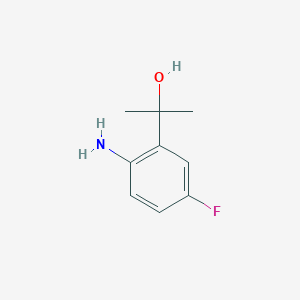
Cmp-neu5Gc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid commonly found at the outermost position of glycan chains on the surface of most mammalian cells. It is a derivative of N-acetylneuraminic acid (Neu5Ac) and is synthesized by the hydroxylation of Neu5Ac. Humans lack the ability to synthesize Neu5Gc due to an inactivating deletion in the CMAH gene, but it can be incorporated into human tissues through dietary sources, particularly red meat .
Métodos De Preparación
Neu5Gc can be synthesized through various chemical and enzymatic methods. One common method involves the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) using the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase (CMAH). This reaction takes place in the cytosol and involves the hydroxylation of CMP-Neu5Ac . Industrial production methods often utilize highly efficient one-pot multienzyme (OPME) sialylation systems to synthesize compounds containing Neu5Gc and its derivatives .
Análisis De Reacciones Químicas
Neu5Gc undergoes various chemical reactions, including:
Oxidation: Neu5Gc can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on Neu5Gc.
Substitution: Neu5Gc can undergo substitution reactions where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Neu5Gc with modified functional groups .
Aplicaciones Científicas De Investigación
Neu5Gc has numerous applications in scientific research, including:
Chemistry: Neu5Gc and its derivatives are used in the synthesis of glycosides and glycoconjugates.
Biology: Neu5Gc is studied for its role in cell surface glycan structures and its incorporation into human tissues through diet.
Medicine: Neu5Gc is investigated for its potential role in human diseases, including cancer and chronic inflammation, due to its recognition as a foreign antigen by the human immune system.
Industry: Neu5Gc is used in the production of various biotechnological products, including glycoproteins and glycolipids .
Mecanismo De Acción
Neu5Gc exerts its effects through its incorporation into glycan chains on cell surfaces. The hydroxylation of CMP-Neu5Ac to CMP-Neu5Gc by CMAH is a key step in its biosynthesis. Once incorporated into glycan chains, Neu5Gc can interact with various receptors and antibodies, leading to immune responses. In humans, the incorporation of Neu5Gc from dietary sources can lead to the production of anti-Neu5Gc antibodies, resulting in chronic inflammation and potential disease development .
Comparación Con Compuestos Similares
Neu5Gc is similar to other sialic acids, such as:
N-acetylneuraminic acid (Neu5Ac): The precursor to Neu5Gc, differing by a single oxygen atom.
2-keto-3-deoxynonulosonic acid (Kdn): Another sialic acid with a different structure.
Neu5Gc is unique due to its hydroxyl group, which distinguishes it from Neu5Ac. This structural difference leads to distinct biological roles and immune responses .
Propiedades
IUPAC Name |
2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWKBQADMRCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N4O17P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)
![3-(4-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12096780.png)

![Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate](/img/structure/B12096790.png)







